molecular formula C4H12N2O B15259460 (2-Ethoxyethyl)hydrazine

(2-Ethoxyethyl)hydrazine

Cat. No.: B15259460
M. Wt: 104.15 g/mol
InChI Key: WIXMPDLXXXOPCB-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)hydrazine is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of an ethoxyethyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of ethoxyethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxyethyl oxides, while reduction may produce simpler hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazine compounds.

Scientific Research Applications

(2-Ethoxyethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2-Ethoxyethyl)hydrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

(2-Ethoxyethyl)hydrazine can be compared with other hydrazine derivatives, such as:

    Hydrazine: A simpler compound with broader reactivity but higher toxicity.

    Methylhydrazine: Similar in reactivity but with different physical properties and applications.

    Phenylhydrazine: More specialized in its applications, particularly in the synthesis of heterocyclic compounds.

The uniqueness of this compound lies in its specific reactivity profile and the presence of the ethoxyethyl group, which imparts distinct physical and chemical properties compared to other hydrazine derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique reactivity and properties make it a valuable tool for chemists, biologists, and industrial researchers. Further exploration of its applications and mechanisms of action will likely uncover new opportunities for its use in innovative technologies and therapies.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

2-ethoxyethylhydrazine

InChI

InChI=1S/C4H12N2O/c1-2-7-4-3-6-5/h6H,2-5H2,1H3

InChI Key

WIXMPDLXXXOPCB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNN

Origin of Product

United States

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